

Molecular weight and formula of Pyridine-2,6-diethanol

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Compound of Interest

Compound Name: Pyridine-2,6-diethanol

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An In-depth Technical Guide to Pyridine-2,6-diethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **Pyridine-2,6-diethanol**. Intended for a scientific audience, this document consolidates available data on the compound's molecular characteristics. It is important to note that while general synthetic strategies for pyridine derivatives are well-established, specific, detailed experimental protocols for **Pyridine-2,6-diethanol** are not widely documented in publicly available literature. Similarly, information regarding its specific biological activities and signaling pathways is limited. This guide serves as a foundational resource, presenting the known data and highlighting areas for potential future investigation.

Core Molecular and Physicochemical Properties

Pyridine-2,6-diethanol is a pyridine derivative with two ethanol substituents at the 2 and 6 positions of the pyridine ring. Its fundamental properties are summarized below.

Quantitative Data Summary

The following table outlines the key quantitative data for **Pyridine-2,6-diethanol**.

Property	Value	Source
Molecular Formula	C9H13NO2	PubChem[1]
Molecular Weight	167.20 g/mol	PubChem[1]
IUPAC Name	2-[6-(2-hydroxyethyl)pyridin-2-yl]ethanol	PubChem[1]
CAS Number	1077-36-7	Alfa Chemistry[2]
Density	1.166 g/cm ³	Alfa Chemistry[2]
Boiling Point	307°C at 760 mmHg	Alfa Chemistry[2]
Flash Point	139.5°C	Alfa Chemistry[2]
Canonical SMILES	<chem>C1=CC(=NC(=C1)CCO)CCO</chem>	Alfa Chemistry[2]
InChI Key	VSZWBJJFJGROCO-UHFFFAOYSA-N	PubChem[1]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of **Pyridine-2,6-diethanol** are not readily available in the surveyed scientific literature. However, the synthesis of pyridine derivatives is a well-established area of organic chemistry. General approaches often involve the functionalization of a pre-existing pyridine ring or the construction of the pyridine ring itself through condensation reactions.

It is important to distinguish **Pyridine-2,6-diethanol** from the more extensively documented compound, 2,6-Pyridinedimethanol (CAS: 1195-59-1). While structurally similar, 2,6-Pyridinedimethanol possesses hydroxymethyl groups instead of hydroxyethyl groups. For 2,6-Pyridinedimethanol, detailed synthetic protocols exist, such as the reduction of 2,6-pyridinedicarboxylic acid or its esters. A common method involves the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by reduction using a system like sodium borohydride and iodine to yield 2,6-pyridinedimethanol.

A logical, though currently undocumented, synthetic route to **Pyridine-2,6-diethanol** could potentially involve the use of starting materials with the required two-carbon chain length for the

ethanol side chains.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the public domain regarding the biological activity and associated signaling pathways of **Pyridine-2,6-diethanol**. The broader class of pyridine derivatives, however, is of great interest in medicinal chemistry and drug development. Pyridine scaffolds are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, making it a valuable pharmacophore.

Given the structural features of **Pyridine-2,6-diethanol**, specifically the two hydroxyethyl groups, it could potentially act as a ligand for metal ions or participate in hydrogen bonding with biological macromolecules. However, without experimental data, any discussion of its biological role remains speculative.

Mandatory Visualizations

As no specific signaling pathways or complex experimental workflows for **Pyridine-2,6-diethanol** were found, a diagram of its molecular structure is provided below to fulfill the visualization requirement.

Figure 1: Molecular structure of **Pyridine-2,6-diethanol**.

Applications in Research and Drug Development

While specific applications for **Pyridine-2,6-diethanol** are not detailed in the available literature, its structural motifs suggest potential areas of interest for researchers. As a bidentate or tridentate ligand, it could be used in coordination chemistry to form complexes with various metal ions. Such complexes can have applications in catalysis, materials science, and as therapeutic or diagnostic agents.

In the context of drug development, the pyridine core is a well-established scaffold. The hydroxyethyl side chains could be modified to introduce other functional groups, allowing for the creation of a library of compounds for screening against various biological targets. The

alcohol functionalities also offer handles for conjugation to other molecules, such as polymers or targeting moieties.

Conclusion

Pyridine-2,6-diethanol is a distinct chemical entity with a defined molecular formula and weight. While its basic physicochemical properties are known, there is a notable absence of in-depth research on its synthesis, biological activity, and potential applications in the public domain. This guide provides the currently available information and underscores the opportunity for further research to explore the potential of this compound in various scientific disciplines, from materials science to medicinal chemistry. Researchers are encouraged to clearly distinguish this compound from the more thoroughly investigated 2,6-Pyridinedimethanol to ensure clarity in future studies.

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References

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